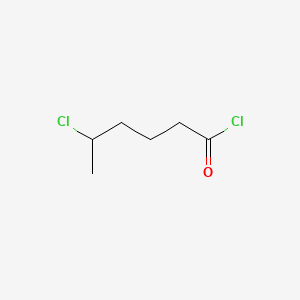

5-Chlorohexanoyl chloride

描述

5-Chlorohexanoyl chloride is an organic compound with the molecular formula C6H10Cl2O. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

5-Chlorohexanoyl chloride can be synthesized through the reaction of hexanoyl chloride with thionyl chloride in the presence of zinc chloride. The reaction is typically carried out at a temperature of 55°C for 24 hours under an inert atmosphere . The reaction mechanism involves the substitution of the hydroxyl group in hexanoyl chloride with a chlorine atom, facilitated by thionyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored in an inert atmosphere and at low temperatures to prevent decomposition .

化学反应分析

Types of Reactions

5-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chlorohexanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to form 5-chlorohexanol.

Common Reagents and Conditions

Amines: React with this compound to form amides.

Alcohols: React to form esters.

Water: Hydrolyzes the compound to form the corresponding acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

5-Chlorohexanoic Acid: Formed from hydrolysis.

科学研究应用

Synthesis of Pharmaceutical Intermediates

5-Chlorohexanoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines and alcohols allows for the formation of amides and esters, which are essential in drug development.

Case Study: Synthesis of Anticoagulants

- Application : It has been utilized in synthesizing anticoagulant medications, such as Apixaban, where it acts as a building block for the active pharmaceutical ingredient (API) .

- Methodology : The reaction typically involves coupling this compound with specific amines under controlled conditions to yield the desired amide derivatives.

Agrochemical Development

The compound is also used in the development of agrochemicals. Its derivatives are involved in creating herbicides and pesticides that target specific plant enzymes.

Case Study: Herbicide Formulation

- Application : Research indicates that derivatives of this compound exhibit herbicidal properties, making them valuable in agricultural formulations .

- Methodology : The synthesis involves reacting this compound with various heterocyclic compounds to enhance efficacy against specific weeds.

Polymer Chemistry

In polymer chemistry, this compound can be employed as a monomer or a chain transfer agent in the synthesis of polymers with specific functionalities.

Case Study: Functional Polymers

- Application : It has been used to create functionalized polymers that can be applied in coatings and adhesives .

- Methodology : The polymerization process typically involves radical polymerization techniques where this compound is introduced to modify the polymer backbone.

Laboratory Reagent

As a reagent, this compound is frequently used in laboratory settings for various organic transformations.

Application Examples :

作用机制

The mechanism of action of 5-Chlorohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The carbonyl carbon is the primary site of reactivity, where nucleophilic attack occurs, leading to the substitution of the chlorine atom.

相似化合物的比较

Similar Compounds

6-Chlorohexanoyl chloride: Similar in structure but with the chlorine atom on the sixth carbon.

5-Chlorovaleroyl chloride: Has a shorter carbon chain.

4-Chlorobutyryl chloride: Even shorter carbon chain and different reactivity profile.

Uniqueness

5-Chlorohexanoyl chloride is unique due to its specific chain length and the position of the chlorine atom, which influences its reactivity and the types of products it can form. Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective .

生物活性

5-Chlorohexanoyl chloride, a halogenated acyl chloride, is recognized for its potential applications in organic synthesis and its biological implications. This article explores the biological activity of this compound, detailing its mechanisms, effects on biological systems, and relevant case studies.

- Chemical Formula : C₆H₈ClO

- Molecular Weight : 169.05 g/mol

- CAS Number : 19347-73-0

- Structure : this compound features a chlorine atom attached to the fifth carbon of a hexanoyl chain, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound primarily acts as an alkylating agent, which can modify biological macromolecules such as proteins and nucleic acids. The introduction of halogens can significantly alter the reactivity of organic compounds, impacting their biological functions.

Quorum Sensing Modulation

Research indicates that halogenated acylated compounds can influence quorum sensing (QS) in bacteria. A study on various α-haloacylated homoserine lactones demonstrated that chlorinated analogues, including those structurally similar to this compound, exhibited varying degrees of agonistic activity in Escherichia coli bioassays. The activity was measured by fluorescence induction in reporter strains, revealing that while chlorinated compounds retained some QS activity, their effectiveness was generally lower compared to non-halogenated counterparts .

Case Study: QS Activity in E. coli

A comprehensive evaluation of the QS activity of halogenated compounds included this compound. The study employed the E. coli JB523 biosensor to assess fluorescence responses across different concentrations:

| Compound | Concentration (nM) | Relative Fluorescence (%) |

|---|---|---|

| This compound | 1000 | 60 |

| Non-Halogenated Control | 1000 | 100 |

| α-Bromo Lactone | 1000 | <30 |

The data indicated that while this compound could induce fluorescence, its potency was significantly reduced compared to the natural acyl homoserine lactones .

Toxicological Aspects

The toxicological profile of this compound is critical for understanding its safety in both laboratory and industrial applications. Reports indicate that exposure can lead to severe health effects, including chemical burns and respiratory distress. In a notable occupational incident involving chloroacetyl chloride (a related compound), workers experienced acute symptoms due to exposure to corrosive vapors, highlighting the need for stringent safety measures when handling such chemicals .

Impurity Analysis

Given the potential for impurities to affect biological activity, a method for analyzing impurities in this compound has been developed using gas chromatography with flame ionization detection (GC-FID). This method allows for the detection of low-level impurities that may influence the compound's biological effects .

属性

IUPAC Name |

5-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMSOSIRNGNUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311995 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-01-0 | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。